molecular formula C18H16N4O B1244198 N-(4-m-Tolylamino-quinazolin-6-yl)-acrylamide

N-(4-m-Tolylamino-quinazolin-6-yl)-acrylamide

Cat. No. B1244198
M. Wt: 304.3 g/mol
InChI Key: AWQLTDUXGVCRBV-UHFFFAOYSA-N
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Patent
US06602863B1

Procedure details

Isobutyl chloroformate (20.35 g, 0.15 mol) was added dropwise over 20 minutes to a solution of acrylic acid (10.82 g), 0.15 mol) and triethylamine (30.19 g, 0.30 mol) in THF (400 mL), stirred under nitrogen at 0° C. The slurry was stirred at that temperature for 30 minutes, and then 6-amino-4[(3-methylphenyl)amino]-quinazoline (27.71 g, 107 mmol) in DMF (80 mL) was added dropwise over 45 minutes. After a further 4 hours, further mixed anhydride (from acrylic acid (3.61 g, 50 mmol), isobutyl chloroformate (6.80 g, 50 mmol) and triethylamine (10.1 g, 100 mmol) in THF (100 mL) at 0° C.) was added in one portion. After a further 15 minutes, the reaction mixture was stirred at 25° C. for 30 minutes, and then poured onto ice-water (1 L). Ether (200 mL) was added and the phases were separated. The aqueous phase was extracted with EtOAc (500 mL), and the combined organic phases were washed with water (500 mL), and saturated brine (250 mL). The solution was stirred with anhydrous MgSO4 for 2 minutes, filtered, and silica gel (150 g) was added. The mixture was stripped to dryness, and used as the origin of a flash silica chromatography column (700 g), eluting with acetone/dichloromethane (25% 4 L, 35% 8 L, 40% 4 L). The solvent was stripped from the appropriate fractions and the residue was suspended in EtOAc (200 mL) refluxed for 5 minutes and sonicated at 60° C. for 20 minutes, then collected by Buchner filtration, rinsed with EtOAc (3×25 mL), and dried in a vacuum oven at 75° C. for 16 hours, to give N-[4-[(3-methyl-phenyl)amino]quinazolin-6-yl)acrylamide (11.38 g, 35%) as a light yellow solid, mp 247-8° C.
Quantity
20.35 g
Type
reactant
Reaction Step One
Quantity
10.82 g
Type
reactant
Reaction Step One
Quantity
30.19 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
27.71 g
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Two
[Compound]
Name
anhydride
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
ClC(OCC(C)C)=O.[C:9]([OH:13])(=O)[CH:10]=[CH2:11].C(N(CC)CC)C.[NH2:21][C:22]1[CH:23]=[C:24]2[C:29](=[CH:30][CH:31]=1)[N:28]=[CH:27][N:26]=[C:25]2[NH:32][C:33]1[CH:38]=[CH:37][CH:36]=[C:35]([CH3:39])[CH:34]=1>C1COCC1.CN(C=O)C.CCOCC>[CH3:39][C:35]1[CH:34]=[C:33]([NH:32][C:25]2[C:24]3[C:29](=[CH:30][CH:31]=[C:22]([NH:21][C:9](=[O:13])[CH:10]=[CH2:11])[CH:23]=3)[N:28]=[CH:27][N:26]=2)[CH:38]=[CH:37][CH:36]=1

Inputs

Step One
Name
Quantity
20.35 g
Type
reactant
Smiles
ClC(=O)OCC(C)C
Name
Quantity
10.82 g
Type
reactant
Smiles
C(C=C)(=O)O
Name
Quantity
30.19 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
400 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
27.71 g
Type
reactant
Smiles
NC=1C=C2C(=NC=NC2=CC1)NC1=CC(=CC=C1)C
Name
Quantity
80 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
anhydride
Quantity
100 mL
Type
reactant
Smiles
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred under nitrogen at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The slurry was stirred at that temperature for 30 minutes
Duration
30 min
WAIT
Type
WAIT
Details
After a further 15 minutes
Duration
15 min
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at 25° C. for 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
poured onto ice-water (1 L)
CUSTOM
Type
CUSTOM
Details
the phases were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with EtOAc (500 mL)
WASH
Type
WASH
Details
the combined organic phases were washed with water (500 mL), and saturated brine (250 mL)
STIRRING
Type
STIRRING
Details
The solution was stirred with anhydrous MgSO4 for 2 minutes
Duration
2 min
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
silica gel (150 g) was added
WASH
Type
WASH
Details
eluting with acetone/dichloromethane (25% 4 L, 35% 8 L, 40% 4 L)
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
sonicated at 60° C. for 20 minutes
Duration
20 min
FILTRATION
Type
FILTRATION
Details
collected by Buchner filtration
WASH
Type
WASH
Details
rinsed with EtOAc (3×25 mL)
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven at 75° C. for 16 hours
Duration
16 h

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CC=1C=C(C=CC1)NC1=NC=NC2=CC=C(C=C12)NC(C=C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 11.38 g
YIELD: PERCENTYIELD 35%
YIELD: CALCULATEDPERCENTYIELD 34.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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